molecular formula C9H11ClF3N B578465 (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 1213630-93-3

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B578465
CAS No.: 1213630-93-3
M. Wt: 225.639
InChI Key: XJVAGOCFOAYRDT-FYZOBXCZSA-N
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Description

®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the asymmetric reduction of 3-(trifluoromethyl)acetophenone. One effective method employs recombinant Escherichia coli whole cells expressing carbonyl reductase from Leifsonia xyli HS0904. This biocatalytic process is enhanced by a synergistic system containing surfactant and natural deep eutectic solvents, which improves the catalytic efficiency .

Industrial Production Methods

Industrial production of ®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride may involve similar biocatalytic processes on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of hydrophilic organic solvents as co-solvents can further enhance the efficiency of the asymmetric reduction process .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride
  • ®-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride
  • ®-1-(3-(Trifluoromethyl)phenyl)propanamine hydrochloride

Uniqueness

®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVAGOCFOAYRDT-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662695
Record name (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213630-93-3
Record name (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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